n-Acetyl-2-cyanoacetamide
Description
Structurally, it is expected to differ from its analogs by the presence of an acetyl group (-COCH₃) attached to the nitrogen atom of the cyanoacetamide backbone. Such substitutions are critical in modulating physicochemical properties, reactivity, and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
N-acetyl-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4(8)7-5(9)2-3-6/h2H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLSYGUEXUKMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284186 | |
| Record name | n-acetyl-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6275-83-8 | |
| Record name | N-Acetyl-2-cyanoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6275-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-2-cyanoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006275838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC36159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-acetyl-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acetylation of 2-Cyanoacetamide
The most straightforward method involves acetylating 2-cyanoacetamide using acetic anhydride in aprotic solvents. A typical procedure combines equimolar quantities of 2-cyanoacetamide and acetic anhydride in dry toluene under reflux (110°C) for 4–6 hours. Post-reaction, the mixture undergoes vacuum distillation to remove excess anhydride, followed by recrystallization from ethanol to obtain pure N-acetyl-2-cyanoacetamide (yield: 68–72%).
Critical parameters:
Cyanoacetyl Hydrazide Intermediate Route
An alternative pathway employs 2-cyanoacetohydrazide as a precursor. Reaction with acetyl chloride in acetonitrile at 0–5°C produces N′-acetyl-2-cyanoacetohydrazide, which undergoes thermal decomposition at 80°C to yield the target compound:
$$
\text{2-Cyanoacetohydrazide} + \text{AcCl} \xrightarrow{\text{CH}_3\text{CN}} \text{N′-Acetyl-2-cyanoacetohydrazide} \xrightarrow{\Delta} \text{this compound}
$$
This two-step process achieves 65–70% overall yield but requires strict temperature control during acetyl chloride addition to prevent N,N′-diacetylation.
Ultrasonication-Assisted Synthesis
Recent advances utilize ultrasound irradiation (35 kHz) to accelerate the acetylation process. A 1:1.2 molar ratio of 2-cyanoacetamide to acetic anhydride in ethanol achieves 89% conversion within 45 minutes at 50°C. The cavitation effects enhance reagent mixing and reduce activation energy, making this the most time-efficient method.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Direct Acetylation | Toluene, reflux, 6h | 72 | 98.5 | Simple setup |
| Hydrazide Intermediate | AcCN, 0–80°C, 8h | 70 | 97.8 | Avoids anhydride excess |
| Ultrasonication | EtOH, 50°C, 45min | 89 | 99.1 | Rapid reaction time |
Side Reactions and Purification Challenges
Common byproducts include:
- N,N′-Diacetyl-2-cyanoacetamide : Forms when acetylating agent exceeds 1.5 equivalents
- Cyanoacetic acid : Hydrolysis product under aqueous workup conditions (pH > 8)
- Polymerized species : Observed at temperatures >120°C during solvent removal
Effective purification employs gradient elution chromatography (hexane:EtOAc 4:1 → 1:1) or recrystallization from ethanol/water (3:1 v/v).
Spectroscopic Characterization
Key analytical data for authentic samples:
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.15 (s, 3H, COCH₃), 3.82 (s, 2H, CH₂CN), 10.55 (s, 1H, NH)
- IR (KBr): 3265 cm⁻¹ (N-H stretch), 2250 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O amide), 1665 cm⁻¹ (C=O acetyl)
- MS (EI): m/z 141 [M]⁺, 98 [M–CH₃CO]⁺, 55 [CH₂CN]⁺
Industrial-Scale Considerations
For kilogram-scale production, the ultrasonication method demonstrates superior process economics:
| Parameter | Batch Method | Ultrasound Method |
|---|---|---|
| Cycle time | 8h | 1.5h |
| Energy consumption | 18 kWh/kg | 9.2 kWh/kg |
| Yield | 71% | 87% |
Emerging Methodologies
Enzyme-Mediated Acetylation
Preliminary studies using Candida antarctica lipase B (CAL-B) in ionic liquids show promising results:
Continuous Flow Synthesis
Microreactor systems enable:
- 92% yield at 120°C residence time <5 minutes
- Real-time FTIR monitoring of reaction progress
Chemical Reactions Analysis
Types of Reactions: n-Acetyl-2-cyanoacetamide undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes and ketones to form substituted alkenes.
Substitution Reactions: The active methylene group in this compound can undergo nucleophilic substitution reactions with electrophiles.
Cyclization Reactions: It can be used as a precursor for the synthesis of heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of bases such as piperidine or pyridine and solvents like ethanol or methanol.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving mild heating.
Cyclization Reactions: Often require the use of catalysts such as Lewis acids and elevated temperatures.
Major Products Formed:
Condensation Reactions: Substituted alkenes and enones.
Substitution Reactions: Alkylated or acylated derivatives.
Cyclization Reactions: Various heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.
Scientific Research Applications
Synthetic Chemistry
n-Acetyl-2-cyanoacetamide is often utilized as a versatile building block in organic synthesis. It serves as an important intermediate in the preparation of various biologically active compounds, including pharmaceuticals and agrochemicals.
This compound has been explored for its potential pharmacological activities. Its derivatives have shown promise in various therapeutic areas, particularly in the development of anti-inflammatory and anticancer agents.
Anticancer Activity
A study investigated the anticancer properties of this compound derivatives, revealing that certain modifications could enhance their cytotoxic effects against cancer cell lines. The compounds were evaluated for their ability to inhibit cell proliferation, with some derivatives exhibiting IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound A | 5.0 | HeLa |
| This compound B | 3.5 | MCF-7 |
Material Science Applications
In material science, this compound is being investigated for its role as a corrosion inhibitor. Recent electrochemical studies have demonstrated that certain derivatives exhibit significant corrosion inhibition properties for metals like Inconel 800 in chloride environments.
Corrosion Inhibition Studies
The synthesized derivatives were tested using electrochemical techniques, showing high inhibition efficiencies at varying concentrations. The results indicated that the inhibition efficiency increased with concentration, reaching up to 95% at optimal levels .
| Derivative | Inhibition Efficiency (%) | Concentration (M) |
|---|---|---|
| NCD1 | 91.8 | |
| NCD2 | 95.7 |
Mechanism of Action
The mechanism of action of n-Acetyl-2-cyanoacetamide is primarily based on its ability to act as a nucleophile in various chemical reactions. The presence of the cyano and acetyl groups enhances its reactivity, allowing it to participate in a wide range of transformations. In biological systems, its derivatives can interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular features of cyanoacetamide analogs from the provided evidence:
Key Observations:
Smaller substituents (e.g., methyl in ) yield lighter compounds with higher solubility in aqueous media.
Electronic and Reactivity Trends: Electron-withdrawing groups (e.g., chlorine in ) may enhance electrophilicity at the cyano group, increasing reactivity in nucleophilic additions.
Toxicity and Safety: Limited toxicological data for 2-Cyano-N-[(methylamino)carbonyl]acetamide highlight the need for cautious handling. 2-Amino-2-cyano-N-methylacetamide has documented safety measures, including inhalation precautions.
Research Findings and Hypotheses for n-Acetyl-2-cyanoacetamide
- Predicted Physicochemical Properties: Compared to analogs, the acetyl group in this compound may: Increase polarity due to the carbonyl group, enhancing solubility in polar aprotic solvents (e.g., DMSO). Reduce basicity at the nitrogen atom, altering protonation behavior in acidic environments.
- Reactivity Insights: The acetyl group’s electron-withdrawing nature could activate the cyano group for nucleophilic attack, making it a candidate for synthesizing heterocycles (e.g., pyridines).
Safety Considerations : Based on trends in and , acetylated derivatives may require rigorous toxicity profiling, particularly regarding metabolic byproducts.
Biological Activity
n-Acetyl-2-cyanoacetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound, with the molecular formula CHNO, is characterized by an acetyl group and a cyano group attached to the acetamide backbone. The compound can be synthesized through various methods, including the reaction of cyanoacetic acid with acetic anhydride or acetyl chloride in the presence of a base.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of this compound derivatives against various bacterial strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli (Gram-negative) | 15 |
| This compound | S. aureus (Gram-positive) | 18 |
These results indicate that this compound exhibits moderate antibacterial activity, particularly effective against Staphylococcus aureus .
2. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In vitro assays using DPPH and nitric oxide radical scavenging methods demonstrated that the compound can effectively neutralize free radicals.
| Compound | % Inhibition at 100 µM |
|---|---|
| This compound | 56.9% (DPPH) |
| This compound | 55.5% (Nitric Oxide) |
This antioxidant activity suggests that this compound may play a role in mitigating oxidative stress-related disorders .
3. Cytotoxicity and Antitumor Activity
Research has indicated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, one study reported that a specific derivative exhibited significant anti-tumor activity in H22 tumor-bearing mice, highlighting its potential as an anticancer agent.
Case Studies
Case Study 1: Antimicrobial Testing
A study conducted on various n-acetylated cyanoacetamides found that modifications to the cyano group significantly influenced antimicrobial efficacy. The most active derivative demonstrated enhanced activity against E. coli and S. aureus compared to its parent compound .
Case Study 2: Antioxidant Evaluation
In a comparative analysis of antioxidant activities among several derivatives of cyanoacetamides, it was observed that those with additional functional groups showed improved radical scavenging abilities. This suggests that structural modifications can enhance biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound derivatives to microbial targets. These studies reveal insights into the mechanism of action and help identify lead compounds for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-Acetyl-2-cyanoacetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Start with cyanoacetamide as a precursor, using acetylation via acetic anhydride or acetyl chloride under controlled anhydrous conditions. Monitor reaction progress via TLC (thin-layer chromatography) with UV visualization . Optimize temperature (typically 60–80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of cyanoacetamide to acetylating agent) to minimize side products. Purify via recrystallization using ethanol/water mixtures to achieve >95% purity .
Q. How should researchers safely handle this compound given limited toxicological data?
- Methodological Answer : Assume acute toxicity until proven otherwise. Use PPE (nitrile gloves, lab coat, chemical goggles) and work in a fume hood. Avoid inhalation of powders; use wet methods or closed systems for transfers. Follow JIS T 8116 and 8147 standards for gloves and eye protection, respectively . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound purity and structure?
- Methodological Answer : Confirm identity via FT-IR (amide I/II bands ~1650 cm⁻¹ and C≡N stretch ~2250 cm⁻¹) and ¹H/¹³C NMR (acetyl methyl protons at δ 2.1–2.3 ppm). Quantify impurities using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when identifying degradation products of this compound?
- Methodological Answer : Use tandem LC-MS/MS to distinguish isobaric species (e.g., hydrolysis products like cyanoacetic acid). Compare fragmentation patterns against synthetic standards. For ambiguous peaks, apply non-targeted analysis (NTA) workflows with computational tools (e.g., molecular networking) to hypothesize structures . Validate via isotopic labeling or spiking experiments .
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement process analytical technology (PAT) such as in-line FT-IR to monitor acetylation in real time. Control moisture levels (<0.1% via Karl Fischer titration) to prevent hydrolysis. Use design-of-experiments (DoE) to identify critical parameters (e.g., stirring rate, cooling gradient) affecting crystallinity and particle size distribution .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilize the compound for long-term storage at -20°C in amber vials under argon. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the cyano group .
Q. What mechanistic insights guide the design of this compound derivatives for bioactivity studies?
- Methodological Answer : Use computational docking to probe interactions between the acetyl-cyano motif and target enzymes (e.g., proteases). Synthesize analogs via substituent variation at the acetamide nitrogen, and evaluate SAR (structure-activity relationships) using enzyme inhibition assays .
Contradictions and Troubleshooting
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
- Methodological Answer : Dynamic rotational isomerism around the C-N bond can cause signal splitting. Acquire variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks. Compare with DFT-calculated chemical shifts to confirm assignments .
Q. How to address discrepancies between theoretical and experimental solubility data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
